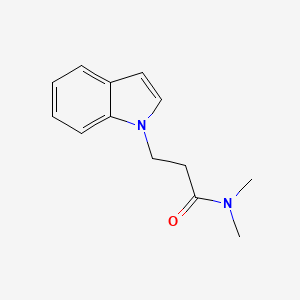

3-indol-1-yl-N,N-dimethylpropanamide

Description

Properties

IUPAC Name |

3-indol-1-yl-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-14(2)13(16)8-10-15-9-7-11-5-3-4-6-12(11)15/h3-7,9H,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTLJJJCTQHNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCN1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N,N-Dimethyl-3-Bromopropanamide

The synthesis begins with the preparation of the alkylating agent, N,N-dimethyl-3-bromopropanamide . This intermediate is synthesized via nucleophilic acyl substitution between 3-bromopropanoyl chloride and dimethylamine:

Reaction Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0–5°C (ice bath)

-

Base: Triethylamine (TEA) to neutralize HCl byproduct

Physicochemical Properties of N,N-Dimethyl-3-Bromopropanamide :

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉BrNO |

| Molecular Weight | 195.04 g/mol |

| Boiling Point | 182–184°C (decomposes) |

| Density | 1.32 g/cm³ |

Alkylation of Indole

Indole undergoes alkylation at the 3-position using N,N-dimethyl-3-bromopropanamide under strongly basic conditions to form the target compound:

Optimized Reaction Protocol :

-

Base : Sodium hydride (NaH) in anhydrous DMF

-

Temperature : 80°C for 12 hours

-

Workup : Quenching with ice-water, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate)

Key Considerations :

-

Competing alkylation at the indole nitrogen (1-position) is minimized by using a bulky base (NaH) and polar aprotic solvents (DMF), which favor deprotonation at the 3-position.

-

The reaction proceeds via an Sₙ2 mechanism , with the indolide anion attacking the electrophilic carbon adjacent to the bromine in the propanamide derivative.

Friedel-Crafts Acylation Followed by Reductive Amination

Friedel-Crafts Acylation of Indole

Indole undergoes Friedel-Crafts acylation with propanoyl chloride to form 3-propanoylindole :

Reaction Conditions :

Reductive Amination to Form the Amide

The ketone group in 3-propanoylindole is converted to the amide via reductive amination with dimethylamine:

Optimization Notes :

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol improves selectivity for secondary amine formation.

-

Yield : 40–50% due to competing over-reduction or imine hydrolysis.

Direct Coupling Using Mitsunobu Reaction

Synthesis of 3-Hydroxypropanamide Precursor

N,N-Dimethyl-3-hydroxypropanamide is prepared by esterification of 3-hydroxypropanoic acid followed by amidation:

Reaction Conditions :

Mitsunobu Reaction with Indole

The hydroxyl group in the propanamide derivative is displaced using a Mitsunobu reaction:

Parameters :

-

Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃)

-

Solvent : THF, 0°C to room temperature, 8 hours

Limitations :

-

High reagent costs and sensitivity to moisture limit scalability.

Analytical Characterization of 3-Indol-1-yl-N,N-Dimethylpropanamide

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O |

| Molecular Weight | 243.31 g/mol |

| Melting Point | 98–100°C |

| Solubility | Soluble in DCM, DMF; sparingly soluble in water |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Alkylation | High yield, scalable | Requires anhydrous conditions | 60–70 |

| Friedel-Crafts | Direct acylation | Low amidation efficiency | 40–50 |

| Mitsunobu | Stereospecific | Costly reagents | 50–60 |

Chemical Reactions Analysis

3-indol-1-yl-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

3-indol-1-yl-N,N-dimethylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-indol-1-yl-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings and Functional Differences

Solubility and Toxicity :

- KJCMPA (3-methoxy) exhibits amphiphilic properties, enabling its use as a green solvent with reduced toxicity compared to traditional solvents like NMP . In contrast, indole-containing analogs (e.g., ) prioritize pharmacological activity over solvent applications.

Biological Activity :

- Indole derivatives with chlorobenzoyl or sulfonamide groups (e.g., compounds in ) show potent enzyme inhibitory activity, mimicking indomethacin’s anti-inflammatory effects .

- Hydroxy-substituted propanamides () are critical intermediates in kinase inhibitors, demonstrating IC50 values in the micromolar range against cancer targets.

Synthetic Accessibility :

- Simple propanamide derivatives (e.g., 3-(4-bromophenyl)-N,N-dimethylpropanamide) are synthesized in high yields (>95%) via straightforward coupling and purification .

- Complex indole-propanamides require multi-step protocols, such as automated HPLC purification for sulfonamide-linked variants (8% yield in ) or tryptamine-mediated coupling ().

Structural Impact on Function: The indole position (1- vs. 3-) influences molecular interactions. For example, 3-indol-1-yl derivatives may exhibit distinct binding modes compared to 3-indol-3-yl ethyl analogs (), which have extended hydrophobic chains for membrane penetration. Substituents like sulfonamides () or cyanonaphthalene () enhance target specificity in kinase or microtubule inhibition, as seen in D-24851 (), a structurally distinct but functionally related antitumor agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-indol-1-yl-N,N-dimethylpropanamide, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis of 3-indol-1-yl-N,N-dimethylpropanamide typically involves coupling indole derivatives with dimethylpropanamide precursors. A common strategy includes nucleophilic substitution or amidation reactions under controlled conditions (e.g., anhydrous solvents, catalysts like EDCI/HOBt). For example, β-propiolactone derivatives can react with dimethylamine to form intermediates, followed by indole functionalization . Purification often employs recrystallization (e.g., ethanol) or column chromatography. Characterization via - and -NMR is critical to confirm structural integrity, with amide carbonyl signals appearing near δ 169.5 ppm .

Q. How is the molecular structure of 3-indol-1-yl-N,N-dimethylpropanamide validated experimentally?

- Methodological Answer : X-ray crystallography provides definitive structural validation, resolving bond lengths and angles (e.g., triclinic crystal systems with space group , ) . Spectroscopic techniques like IR and NMR are complementary: the -dimethyl groups produce distinct -NMR signals at δ 33–35 ppm, while the indole NH proton appears as a broad singlet near δ 10–12 ppm in -NMR .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of 3-indol-1-yl-N,N-dimethylpropanamide in receptor modulation?

- Methodological Answer : The indole moiety enables π-π stacking and hydrogen bonding with peptide receptors (e.g., formyl peptide receptors), while the dimethylpropanamide group enhances solubility and membrane permeability. In vitro assays using HEK293 cells transfected with target receptors can quantify cAMP or calcium flux changes. Competitive binding studies with -labeled ligands help determine IC values . Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, highlighting interactions with residues like Tyr257 or Asp113 in receptor active sites .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for indole-propanamide derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects on the indole ring or amide backbone. For example:

- Electron-withdrawing groups (e.g., Cl at position 6) may enhance receptor affinity but reduce metabolic stability .

- N,N-Dimethylation increases lipophilicity, improving blood-brain barrier penetration but potentially reducing aqueous solubility .

Systematic SAR studies using isosteric replacements (e.g., pyrazole for indole) and comparative pharmacophore modeling (e.g., Schrödinger Phase) clarify critical functional groups .

Q. What advanced techniques are used to profile the pharmacokinetic and pharmacodynamic properties of this compound?

- Methodological Answer :

- ADME Profiling : Microsomal stability assays (human liver microsomes) with LC-MS/MS quantify metabolic half-life. PAMPA assays predict intestinal absorption .

- Target Engagement : Radioligand displacement assays (e.g., -labeled antagonists) and surface plasmon resonance (SPR) measure binding kinetics (, ) .

- In Vivo Efficacy : Murine models of inflammation or neurodegeneration (e.g., LPS-induced neuroinflammation) assess dose-response relationships, with tissue distribution analyzed via whole-body autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.